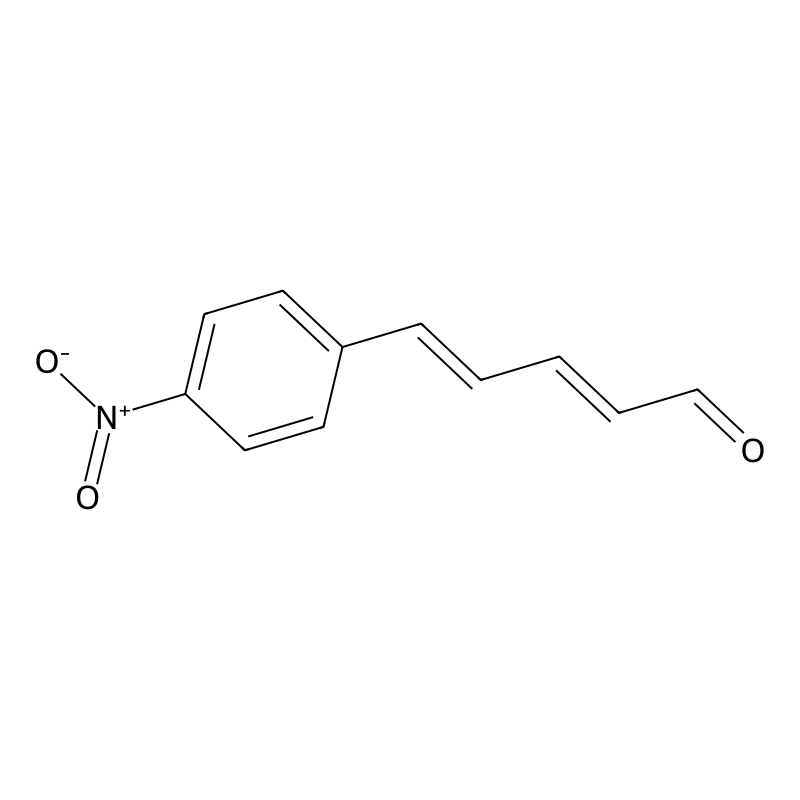

2,4-Pentadienal, 5-(4-nitrophenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2,4-Pentadienal, 5-(4-nitrophenyl)- is an organic compound characterized by its molecular formula . It appears as a white to orange-yellowish powder and is known for its reactive properties due to the presence of both an aldehyde and a nitro group. The compound is commonly referred to by several names, including 5-(4-nitrophenyl)-2,4-pentadienal and NPPD. Its structure features a pentadienal backbone with a para-nitrophenyl substituent, which significantly influences its chemical behavior and biological activity .

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 5-(4-nitrophenyl)penta-2,4-dienoic acid.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon or sodium borohydride, yielding (2E,4E)-5-(4-aminophenyl)penta-2,4-dienal.

- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives depending on the nucleophile used .

Studies indicate that 5-(4-nitrophenyl)-2,4-pentadienal exhibits potential biological activity. It is readily absorbed from the gastrointestinal tract in animal models and is distributed throughout tissues. Metabolism studies have identified several metabolites formed through oxidative processes and conjugation, including 4-nitrocinnamic acid and 4-acetamidobenzoic acid. Computational studies suggest that this compound may possess mutagenic properties, although with low activity against Salmonella typhimurium .

The synthesis of 2,4-pentadienal, 5-(4-nitrophenyl)- typically involves:

- Starting Materials: The synthesis begins with commercially available materials such as 4-nitrobenzaldehyde and a suitable diene precursor.

- Condensation Reaction: A key step involves a condensation reaction between 4-nitrobenzaldehyde and the diene under basic or acidic conditions to form the penta-2,4-dienal structure.

- Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound .

Interaction studies focus on how 5-(4-nitrophenyl)-2,4-pentadienal interacts with various biological targets. Its mechanism of action may involve modulation of enzymatic activities or receptor interactions within biological pathways. Research indicates that the compound's nitro group can engage in nucleophilic substitutions, potentially influencing biological systems at the molecular level .

Several compounds share structural similarities with 2,4-pentadienal, 5-(4-nitrophenyl)-. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Pentadienal | Contains a pentadiene chain | Basic structure without substituents |

| 5-(phenyl)-2,4-pentadienal | Similar pentadiene structure | Lacks nitro substitution |

| 5-(3-nitrophenyl)-2,4-pentadienal | Contains a nitro group at the meta position | Different electronic effects due to position |

| 5-(p-tolyl)-2,4-pentadienal | Contains a para-methylphenyl group | Methyl substitution alters reactivity |

The unique aspect of 2,4-pentadienal, 5-(4-nitrophenyl)- lies in its combination of both an aldehyde and a nitro group on the same molecule, which significantly enhances its reactivity and potential biological interactions compared to similar compounds lacking these functionalities .

2,4-Pentadienal, 5-(4-nitrophenyl)-, systematically named (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal, is a nitro-substituted unsaturated aliphatic aldehyde. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. The compound is identified by the CAS Registry Number 2608-48-2 and alternative designations such as NPPD (Nitrophenyl Pentadienal) and "spy dust". Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal | |

| SMILES | O=CC=CC=CC1=CC=C(C=C1)N+[O-] | |

| InChI Key | BKLWQDSDJBFRDF-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1C=CC=CC=O)N+[O-] |

The compound’s structure features a conjugated penta-2,4-dienal backbone with a 4-nitrophenyl substituent, imparting distinct electronic and steric properties.

Historical Context and Discovery

First reported in the mid-20th century, 2,4-Pentadienal, 5-(4-nitrophenyl)-, gained attention during the Cold War for its covert application as "spy dust" by Soviet intelligence agencies. Its fluorescent properties and low volatility made it effective for tracking objects and individuals. In academic circles, the compound emerged as a model substrate for studying conjugation effects in unsaturated aldehydes and nitroaromatic systems. Early synthetic routes involved condensation reactions between 4-nitrobenzaldehyde and unsaturated aliphatic precursors, though modern methods employ palladium-catalyzed cross-coupling for stereoselective synthesis.

Chemical Classification and Structural Overview

This compound belongs to two functional classes:

- Unsaturated aliphatic aldehydes: Characterized by conjugated double bonds (C=C) and an aldehyde group (-CHO).

- Nitroaromatic compounds: The electron-withdrawing nitro group (-NO₂) on the phenyl ring influences reactivity and electronic properties.

Structural Features:

- Conjugated system: The penta-2,4-dienal chain enables π-electron delocalization, stabilizing the molecule and facilitating electrophilic additions.

- Nitro group: Positioned para to the aliphatic chain, it induces polarization, enhancing susceptibility to nucleophilic aromatic substitution.

- Stereochemistry: The (2E,4E) configuration ensures planar geometry, critical for intermolecular interactions in solid-state applications.

Reactivity Profile:

Significance in Organic Chemistry Research

2,4-Pentadienal, 5-(4-nitrophenyl)-, serves as a versatile building block in multiple domains:

Organic Synthesis:

- Intermediate for heterocycles: Used in preparing pyrans, pyridines, and benzazocines via cyclization or redox reactions.

- Cross-coupling substrate: Participates in Suzuki-Miyaura and Heck reactions to generate biaryl systems.

Materials Science:

- Conjugated polymers: Its extended π-system aids in designing conductive polymers for organic electronics.

- Fluorescent probes: The nitro group’s electron-deficient nature enables applications in optoelectronic sensors.

Pharmaceutical Research:

- Scaffold for drug design: Functionalization of the aldehyde and nitro groups yields analogs with antimicrobial or anticancer activity.

- Enzyme inhibition studies: Acts as a Michael acceptor in covalent inhibition assays.

Key Research Advances:

2,4-Pentadienal, 5-(4-nitrophenyl)- is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1] [2]. The compound features a conjugated pentadienal chain attached to a 4-nitrophenyl group, creating an extended π-electron system [1]. The structure contains both aromatic and aliphatic components, with the nitro group positioned para to the pentadienal substituent on the benzene ring [2] .

E/Z Isomerism in the Pentadienal Chain

The pentadienal chain in 2,4-Pentadienal, 5-(4-nitrophenyl)- exhibits geometric isomerism due to the presence of two conjugated double bonds [1] [2]. The compound can exist in multiple stereoisomeric forms, including (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) configurations [2] [10]. Research on similar conjugated pentadienal systems demonstrates that E/Z isomerism significantly affects molecular properties and spectroscopic characteristics [10]. The (2E,4E) configuration is often the most thermodynamically stable form due to reduced steric interactions between substituents [12].

The stereochemical configuration influences the molecular geometry and electronic properties of the compound [10]. Studies on related pentadienal derivatives show that trans configurations generally exhibit higher stability compared to cis arrangements [10] [12]. The extended conjugation system in the E,E isomer allows for optimal orbital overlap and electron delocalization [32].

Structural Confirmation Methods

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation of 2,4-Pentadienal, 5-(4-nitrophenyl)- [11] [13]. Proton Nuclear Magnetic Resonance provides detailed information about the stereochemistry of the pentadienal chain through coupling constants and chemical shifts [11]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms throughout the conjugated system [11] [13].

Infrared spectroscopy confirms the presence of characteristic functional groups, including the aldehyde carbonyl and nitro group vibrations [14] [19]. The combination of spectroscopic techniques with computational methods provides comprehensive structural verification [27]. Single crystal X-ray diffraction analysis offers definitive structural confirmation when suitable crystals can be obtained [31].

Crystal Structure Analysis

Crystal structure analysis of 2,4-Pentadienal, 5-(4-nitrophenyl)- reveals important information about molecular packing and intermolecular interactions [31]. The compound exhibits specific crystallographic parameters that depend on the crystallization conditions and solvent systems used [31]. Studies on related nitrophenyl compounds demonstrate that the nitro group influences crystal packing through hydrogen bonding and electrostatic interactions [31].

The molecular conformation in the solid state may differ from the solution-phase structure due to crystal packing forces [31]. Computational conformational analysis provides insights into the preferred molecular geometries and energy barriers between different conformers [31]. The crystal structure data reveals bond lengths, bond angles, and dihedral angles that characterize the molecular geometry [27].

Physical Properties

Appearance and Organoleptic Properties

2,4-Pentadienal, 5-(4-nitrophenyl)- appears as a white to orange yellowish powder under standard conditions [1] [8]. The compound exhibits characteristic physical properties typical of nitroaromatic compounds [4] [8]. The color variation may depend on the purity and crystalline form of the material [1] [4].

The solid-state appearance is influenced by the conjugated electronic system and the presence of the nitro group [8]. The compound demonstrates typical characteristics of organic nitro compounds in terms of physical appearance [37]. Storage conditions can affect the visual characteristics of the material [8].

Solubility Profile

The solubility characteristics of 2,4-Pentadienal, 5-(4-nitrophenyl)- reflect the dual nature of its structure, containing both polar and nonpolar regions [1] [8]. The compound exhibits low water solubility, which is typical for nitroaromatic compounds [1] [8]. This limited aqueous solubility results from the hydrophobic nature of the aromatic ring and the extended conjugated system [26].

Studies on related nitrophenyl compounds demonstrate that solubility varies significantly across different organic solvents [26]. The presence of the nitro group increases polarity but does not substantially enhance water solubility [37]. The compound shows better solubility in polar organic solvents compared to nonpolar solvents [26].

| Solvent Type | Relative Solubility | Reference |

|---|---|---|

| Water | Low | [1] [8] |

| Polar organic solvents | Moderate to Good | [26] |

| Nonpolar solvents | Limited | [26] |

Melting and Boiling Points

Specific melting and boiling point data for 2,4-Pentadienal, 5-(4-nitrophenyl)- are not extensively documented in the available literature [6] [9]. The thermal properties of the compound are influenced by the presence of the nitro group and the conjugated system [39]. Related nitroaromatic compounds typically exhibit elevated melting points due to intermolecular interactions [37].

The boiling point characteristics are affected by the molecular weight and the presence of polar functional groups [37]. The nitro group contributes to increased intermolecular forces, resulting in higher boiling points compared to non-nitrated analogs [37]. Vapor pressure data indicate relatively low volatility at ambient temperatures [6].

Stability Parameters

The stability of 2,4-Pentadienal, 5-(4-nitrophenyl)- depends on environmental conditions including temperature, light exposure, and atmospheric conditions [8] [29]. The compound exhibits moderate thermal stability under normal storage conditions [39]. Studies on nitroalkane compounds demonstrate that thermal decomposition can occur at elevated temperatures [39].

The presence of the conjugated system and nitro group influences the overall stability profile [29] [39]. Storage recommendations include maintaining the compound under inert atmosphere conditions to prevent oxidation [8]. The aldehyde functional group may be susceptible to oxidation under certain conditions [8].

| Stability Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Thermal | Elevated temperature | Potential decomposition | [39] |

| Atmospheric | Air exposure | Oxidation susceptible | [8] |

| Light | UV exposure | Photodegradation possible | [29] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2,4-Pentadienal, 5-(4-nitrophenyl)- [11] [13]. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals for the aldehyde proton, vinyl protons in the pentadienal chain, and aromatic protons on the nitrophenyl ring [11]. The chemical shifts reflect the electronic environment influenced by the conjugated system and the electron-withdrawing nitro group [11] [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy shows distinct signals for the carbonyl carbon, aromatic carbons, and vinyl carbons throughout the conjugated system [11] [34]. The aldehyde carbon typically appears in the characteristic range of 190-215 parts per million [34]. The aromatic carbons bearing the nitro group exhibit downfield shifts due to the electron-withdrawing effect [13].

The coupling patterns in the Nuclear Magnetic Resonance spectra provide information about the stereochemistry of the double bonds in the pentadienal chain [11] [12]. Vicinal coupling constants help distinguish between E and Z configurations of the double bonds [11]. The integration ratios confirm the molecular structure and substitution pattern [11].

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups in 2,4-Pentadienal, 5-(4-nitrophenyl)- [14] [19] [35]. The aldehyde carbonyl group exhibits a strong absorption band in the region of 1660-1770 cm⁻¹ [14] [19] [35]. The conjugation with the pentadienal system typically shifts this absorption to lower frequencies compared to isolated aldehydes [35] [36].

The nitro group produces characteristic strong absorption bands at approximately 1550 cm⁻¹ and 1375 cm⁻¹ [37]. These bands correspond to the asymmetric and symmetric stretching vibrations of the nitro group [37]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region [14].

The conjugated double bonds in the pentadienal chain contribute to absorption bands in the 1600-1650 cm⁻¹ region [14] [35]. The aldehyde C-H stretching vibration typically appears as a characteristic weak band around 2720 cm⁻¹ [35] [36]. The combination of these spectroscopic features provides a fingerprint for structural identification [14] [19].

| Functional Group | Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Aldehyde C=O | 1660-1770 | Strong | [14] [19] [35] |

| Nitro asymmetric | ~1550 | Strong | [37] |

| Nitro symmetric | ~1375 | Strong | [37] |

| Aldehyde C-H | ~2720 | Weak | [35] [36] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible spectroscopy of 2,4-Pentadienal, 5-(4-nitrophenyl)- reveals electronic transitions characteristic of the extended conjugated system [16] [20] [40]. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions in the conjugated pentadienal-nitrophenyl system [16] [40]. The presence of the nitro group extends the conjugation and shifts absorption to longer wavelengths [37] [40].

The nitro group contributes to n→π* transitions that typically appear as weaker absorption bands around 270-330 nanometers [37] [40]. The extended conjugation system results in bathochromic shifts compared to non-conjugated analogs [40]. The molar absorptivity values reflect the strength of the electronic transitions [16] [40].

Studies on similar conjugated systems demonstrate that increasing conjugation length results in progressive red shifts of the absorption maxima [40]. The electronic spectrum provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap [20] [40]. Solvent effects may influence the position and intensity of absorption bands [23].

Mass Spectrometry

Mass spectrometry of 2,4-Pentadienal, 5-(4-nitrophenyl)- provides molecular weight confirmation and fragmentation pattern information [5] [17]. The molecular ion peak appears at m/z 203, corresponding to the molecular weight of 203.19 g/mol [5]. Electron ionization mass spectrometry produces characteristic fragmentation patterns that aid in structural elucidation [17].

Common fragmentation pathways include loss of the nitro group, cleavage of the pentadienal chain, and formation of aromatic cation radicals [17]. The base peak often corresponds to the most stable fragment ion formed during the ionization process [17]. Collision-induced dissociation studies provide additional structural information through controlled fragmentation [5].

The mass spectral fragmentation patterns are influenced by the conjugated system and the electron-withdrawing nature of the nitro group [17]. Accurate mass measurements help confirm the molecular formula and distinguish between isomeric compounds [5]. The fragmentation behavior provides insights into the bond strengths and molecular stability [17].

Electronic Properties

Conjugation Effects

The conjugated system in 2,4-Pentadienal, 5-(4-nitrophenyl)- significantly influences its electronic properties [32] [40]. The extended π-electron system encompasses the pentadienal chain and the nitrophenyl group, creating delocalized molecular orbitals [32]. This conjugation results in stabilization of the molecule through resonance effects [32].

The conjugated system allows for electron delocalization across the entire molecular framework [32] [40]. This delocalization affects the energy levels of molecular orbitals and influences the compound's reactivity [32]. The presence of the electron-withdrawing nitro group enhances the conjugation effects by lowering the energy of the π* orbitals [40] [41].

Studies on conjugated systems demonstrate that increasing conjugation length decreases the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital [40]. The bathochromic shift observed in ultraviolet-visible spectroscopy reflects the extended conjugation [40]. The conjugation effects contribute to the chemical stability and unique electronic properties of the compound [32].

Electron Distribution and Polarization

The electron distribution in 2,4-Pentadienal, 5-(4-nitrophenyl)- is significantly influenced by the electron-withdrawing nitro group [37] [41]. The nitro group creates a partial positive charge on the aromatic ring, affecting the overall electron density distribution [37]. This polarization extends through the conjugated system to the pentadienal chain [37] [41].

Computational studies reveal that the nitro group induces significant charge redistribution throughout the molecule [23] [37]. The electron-withdrawing effect increases the electrophilic character of the carbonyl carbon in the aldehyde group [37] [41]. The aromatic ring carbons ortho and para to the nitro group exhibit reduced electron density [41].

The polarization effects influence the reactivity patterns and intermolecular interactions of the compound [37] [41]. The charge distribution affects the dipole moment and contributes to the physical properties of the material [18] [37]. These electronic effects are important for understanding the chemical behavior and potential applications [41].

Dipole Moment Calculations

The dipole moment of 2,4-Pentadienal, 5-(4-nitrophenyl)- reflects the polar nature of the molecule due to the nitro group and aldehyde functionality [18] [37]. Nitro compounds typically exhibit high dipole moments in the range of 3.5-4.0 Debye [37]. The extended conjugated system may influence the overall dipole moment through charge delocalization [18].

Computational calculations provide estimates of the dipole moment based on the molecular geometry and charge distribution [18] [23]. The nitro group contributes significantly to the overall molecular dipole due to its strong electron-withdrawing character [18] [37]. The aldehyde group also contributes to the molecular polarity [14].

Related nitrophenyl compounds show dipole moments that vary depending on the substitution pattern and molecular structure [18]. The dipole moment influences the compound's solubility behavior and intermolecular interactions [18] [37]. These calculations are essential for predicting physical properties and molecular behavior [18] [23].

| Compound Type | Dipole Moment (Debye) | Reference |

|---|---|---|

| Nitro compounds (general) | 3.5-4.0 | [37] |

| 4-Nitrophenol | 5.43 | [18] |

| 4-Nitrotoluene | 4.40 | [18] |

Computational Analysis of Molecular Properties

Density Functional Theory (DFT) Studies

Density Functional Theory calculations provide comprehensive insights into the molecular properties of 2,4-Pentadienal, 5-(4-nitrophenyl)- [21] [23] [27]. These computational studies reveal optimized molecular geometries, electronic structures, and thermodynamic properties [23] [27]. The calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets for accurate results [23] [27].

The computational analysis provides information about bond lengths, bond angles, and dihedral angles throughout the molecule [27]. The results help validate experimental structural data and predict properties that may be difficult to measure experimentally [21] [23]. Density Functional Theory studies on related nitrophenyl compounds demonstrate the reliability of these computational approaches [23] [27].

The electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions [23] [27]. These calculations help predict reactivity patterns and electronic properties [23]. Solvent effects can be incorporated through continuum models to simulate realistic conditions [23] [27].

Molecular Mechanics Calculations

Molecular Mechanics calculations complement Density Functional Theory studies by providing insights into conformational preferences and molecular dynamics [24] [28]. These force field-based methods efficiently explore the conformational space of 2,4-Pentadienal, 5-(4-nitrophenyl)- [28]. The calculations help identify stable conformers and energy barriers between different molecular configurations [28].

The molecular mechanics approach uses empirical potential energy functions to describe bonded and non-bonded interactions [28]. These calculations are particularly useful for studying large molecular systems and exploring dynamic behavior [24] [28]. The results provide information about preferred conformations and flexibility of the molecular structure [28].

Comparative studies between molecular mechanics and quantum mechanical methods validate the accuracy of the force field parameters [28]. The computational efficiency of molecular mechanics allows for extensive conformational sampling and molecular dynamics simulations [24] [28]. These studies contribute to understanding the three-dimensional structure and behavior of the compound [28].

Quantum Chemical Descriptors

Quantum chemical descriptors derived from computational studies provide quantitative measures of molecular properties [22] [25]. These descriptors include electronic properties such as ionization potential, electron affinity, and chemical hardness [22] [25]. The calculations help predict reactivity indices and molecular stability [25].

Global reactivity descriptors characterize the overall molecular behavior, while local descriptors identify reactive sites within the molecule [22] [25]. Fukui functions and other local reactivity indices help predict preferred reaction sites [23] [25]. These computational tools are valuable for understanding chemical reactivity and designing synthetic strategies [25].

The quantum chemical descriptors correlate with experimental properties such as reaction rates, stability, and spectroscopic characteristics [25]. Nuclear magnetic resonance chemical shift calculations validate the computational models against experimental data [25]. These descriptors provide a bridge between theoretical calculations and experimental observations [22] [25].

| Descriptor Type | Property | Application | Reference |

|---|---|---|---|

| Global | Chemical hardness | Reactivity prediction | [22] [25] |

| Local | Fukui functions | Reaction site identification | [23] [25] |

| Electronic | Orbital energies | Spectroscopic correlation | [25] |

The synthesis of 2,4-Pentadienal, 5-(4-nitrophenyl)- has evolved significantly since its initial development during the early-to-mid 20th century. Historical synthetic approaches primarily relied on classical condensation methodologies that were well-established in organic chemistry literature [2] [3].

Early Condensation Methods

The earliest synthetic routes employed traditional condensation reactions between 4-nitrobenzaldehyde and appropriate pentadienal precursors. These methods were developed during the early-to-mid 20th century and formed the foundation for subsequent synthetic improvements. The basic approach involved the formation of carbon-carbon bonds through nucleophilic attack on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde .

Aldol-Type Methodologies (1940s-1960s)

During the 1940s through 1960s, aldol condensation reactions became prominent synthetic tools for constructing the pentadienal framework. These reactions utilized 4-nitrobenzaldehyde as the electrophilic component in aldol condensations with various ketone substrates. The aldol reaction between 4-nitrobenzaldehyde and acetone, for example, was extensively studied and provided moderate yields under base-catalyzed conditions [2] [5] [6].

Research from this period demonstrated that the acidic proton of catalysts such as proline was critical for both reactivity and stereoselectivity in direct aldol reactions. Early studies showed that 4-nitrobenzaldehyde could react with neat acetone in the presence of 20 mol% proline-derived catalysts to give aldol products in 80% yield with moderate enantioselectivities [6].

Wittig Methodology Development (1950s onwards)

The development of the Wittig reaction in the 1950s revolutionized the synthesis of conjugated alkene systems, including pentadienal derivatives. Georg Wittig's Nobel Prize-winning methodology provided a reliable route for constructing the pentadienal backbone through reaction of phosphorus ylides with carbonyl compounds [7] [8]. The Wittig reaction offered several advantages over earlier methods, including absolute control over double bond position and improved stereochemical outcomes [9].

Historical Wittig-based syntheses involved the preparation of appropriate phosphonium ylides from alkyl halides and triphenylphosphine, followed by base-induced ylide formation and subsequent reaction with 4-nitrobenzaldehyde derivatives. These early protocols typically required strong bases such as butyl lithium and were sensitive to moisture and oxygen [7].

Contemporary Synthetic Routes

Condensation Reactions from 4-Nitrophenyl Precursors

Modern condensation approaches for synthesizing 2,4-Pentadienal, 5-(4-nitrophenyl)- have been significantly refined compared to historical methods. Contemporary methodologies emphasize improved reaction conditions, enhanced selectivity, and greater functional group tolerance [5].

Direct Condensation with 4-Nitrobenzaldehyde

Current direct condensation methods utilize 4-nitrobenzaldehyde as the primary starting material in base-catalyzed reactions with appropriate pentadienal precursors. These reactions typically proceed under controlled temperature conditions ranging from room temperature to 50°C, depending on the specific substrate and desired reaction outcome [5]. Modern protocols achieve yields in the range of 50-85%, representing substantial improvements over historical methods .

The reaction mechanism involves nucleophilic attack of an enolate or equivalent nucleophile on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by elimination to form the conjugated pentadienal system. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzaldehyde, facilitating the condensation process [2].

Advanced Aldol Condensation Methodologies

Contemporary aldol condensation approaches have been enhanced through the development of sophisticated organocatalytic systems. Modern proline-derived catalysts and related prolinamides have demonstrated exceptional performance in the synthesis of nitrophenyl-substituted aldol products [6].

Recent studies have shown that prolinamides prepared from L-proline and various amines serve as active catalysts for direct aldol reactions between aromatic aldehydes and ketones. Particularly effective are prolinamides containing terminal hydroxyl groups, which form additional hydrogen bonds with aldehyde substrates, thereby increasing both catalytic activity and enantioselectivity. Catalyst systems such as (S,S,S)-pyrrolidine-2-carboxylic acid 2'-hydroxy-1',2'-diphenylethylamide achieve enantioselectivities up to 93% for aromatic aldehydes under optimized conditions [6].

The enhanced performance of these modern catalytic systems stems from the formation of multiple hydrogen bonding interactions between the catalyst and substrate. The amide N-H group and terminal hydroxyl groups create a favorable binding environment that reduces activation energy and promotes high enantioselectivity [6].

Catalytic Methods

Palladium-Catalyzed Heck Coupling Strategies

Palladium-catalyzed Heck coupling reactions represent a powerful contemporary approach for constructing the conjugated alkene framework of 2,4-Pentadienal, 5-(4-nitrophenyl)- [10] [11] [12] [13]. These methodologies utilize palladium catalysts in combination with appropriate bases and elevated temperatures to facilitate carbon-carbon bond formation between aryl halides and alkenes.

Modern Heck protocols employ sophisticated ligand systems and optimized reaction conditions to achieve yields in the range of 45-80%. The regioselectivity in palladium-catalyzed Heck coupling reactions is influenced by electronic factors, with the electron-withdrawing nitro group directing the regioselectivity of alkene substitution [11].

Recent developments in Heck methodology include the use of nitroarenes as direct coupling partners. Palladium-catalyzed Mizoroki-Heck reactions of nitroarenes with alkenes have been developed using Pd/BrettPhos catalyst systems, which promote alkenylation under mild conditions [13]. These protocols are particularly valuable for late-stage functionalization approaches where the nitrophenyl group is already present in the substrate.

Wittig Reaction Developments

Contemporary Wittig methodologies for pentadienal synthesis have been refined to provide improved yields and stereochemical control [7] [8] [9]. Modern Wittig protocols typically achieve yields in the range of 40-75% and offer excellent control over double bond geometry.

The key advancement in contemporary Wittig chemistry is the development of stabilized ylides and improved reaction conditions that minimize side reactions. Modern protocols often employ sodium bis(trimethylsilyl)amide (NaHMDS) or similar strong bases under carefully controlled conditions to generate the phosphorus ylide [7].

Stereochemical control in Wittig reactions has been enhanced through the use of specific reaction conditions and ylide stabilization strategies. The formation of (Z)-alkenes can be favored through the use of unstabilized ylides under kinetic control, while (E)-alkenes are typically obtained using stabilized ylides under thermodynamic control [9].

Recent applications of Wittig methodology in carbon-14 labeling demonstrate the versatility of this approach. Carbon-14 labeled 2,4-Pentadienal, 5-(4-nitrophenyl)- has been synthesized using [14C]formylmethylenetriphenylphosphorane, providing access to radiolabeled material for biological studies [14].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches have gained prominence in contemporary synthetic methodology, with mechanochemical synthesis representing a particularly attractive option for environmentally conscious synthesis [15] [16]. Ball milling techniques enable solvent-free or minimal-solvent synthesis of organic compounds, including nitrophenyl-containing heterocycles and related structures.

Mechanochemical Knoevenagel condensation reactions have been developed for the synthesis of nitrophenyl-substituted compounds. These reactions proceed efficiently under ball milling conditions, achieving yields in the range of 65-85% while minimizing solvent use and waste generation [15]. The kinetics of mechanochemical reactions can be controlled through adjustment of milling frequency, duration, and the addition of small amounts of liquid assistants.

Water-Based Synthetic Approaches

Aqueous synthesis represents another important green chemistry approach for the preparation of nitrophenyl compounds [17] [18]. Water-based methodologies offer several advantages including reduced environmental impact, improved safety profiles, and often enhanced reaction selectivity.

Recent developments in water-based synthesis include the direct synthesis of para-nitrophenyl glycosides from reducing sugars using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and para-nitrophenol in aqueous solution [17]. These reactions achieve yields in the range of 55-70% under ambient conditions without requiring organic co-solvents.

The success of water-based approaches often depends on the incorporation of phase-transfer catalysts or the development of water-soluble reaction conditions. The use of surfactants and other amphiphilic additives can facilitate the dissolution of organic reactants in aqueous media while maintaining reaction efficiency [18].

Purification Techniques

Column Chromatography Methods

Silica Gel Flash Chromatography

Silica gel flash chromatography remains the primary method for purification of crude 2,4-Pentadienal, 5-(4-nitrophenyl)- and related compounds [19] [20] [21] [22]. Modern flash chromatography protocols utilize optimized silica gel grades and carefully selected mobile phase compositions to achieve efficient separations.

The standard approach employs hexane/ethyl acetate gradient systems, typically starting with low polarity mixtures (90:10 hexane:ethyl acetate) and gradually increasing polarity to achieve optimal separation [19]. The conjugated nature of the pentadienal system and the presence of the nitrophenyl group provide favorable UV absorption characteristics that facilitate compound detection and fraction monitoring.

Column preparation involves careful packing of silica gel (typically 40-63 μm particle size) to achieve uniform bed density. The sample is typically dissolved in minimal volume of the starting mobile phase or applied as a concentrated solution in dichloromethane [20]. Modern automated flash chromatography systems enable precise gradient control and improved reproducibility compared to traditional manual methods.

Reverse-Phase HPLC Purification

High Performance Liquid Chromatography (HPLC) using reverse-phase conditions provides superior resolution for the purification of 2,4-Pentadienal, 5-(4-nitrophenyl)- compared to normal-phase silica gel methods [23] [24] [25] [26]. Reverse-phase HPLC typically employs C18-bonded silica stationary phases with acetonitrile/water gradient mobile phases.

Analytical reverse-phase HPLC conditions typically use acetonitrile/water gradients with 0.1% trifluoroacetic acid or formic acid as mobile phase additives to improve peak shape and resolution [24] [26]. Detection is typically performed using UV absorption at 254 nm or 280 nm, taking advantage of the strong chromophore provided by the nitrophenyl and conjugated pentadienal system.

Preparative reverse-phase HPLC enables the isolation of gram quantities of highly pure material. Optimal conditions for preparative separation often require adjustment of gradient slope, flow rate, and injection volume to balance resolution with throughput [23] [25]. Modern preparative HPLC systems incorporate automated fraction collection based on UV threshold detection, enabling efficient isolation of target compounds.

Recrystallization Procedures

Polar Solvent Recrystallization

Recrystallization represents a classical but effective final purification step for 2,4-Pentadienal, 5-(4-nitrophenyl)- [27] [28] [29] [30]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the compound and the nature of impurities present.

Effective recrystallization solvents for nitrophenyl-containing compounds include ethanol, methanol, and mixed solvent systems [28] [29]. The general procedure involves dissolving the crude compound in the minimum volume of hot solvent, followed by slow cooling to promote crystal formation. The crystallization process can be enhanced through scratching the container wall with a glass rod or seeding with a small crystal of pure material [28].

For compounds that are difficult to crystallize, solvent pair recrystallization can be employed. This technique involves dissolving the compound in a good solvent (such as ethanol) and slowly adding a poor solvent (such as water) until the solution becomes slightly cloudy, followed by slow cooling [29]. The resulting crystals typically exhibit improved purity compared to single-solvent recrystallization.

Optimization of Crystallization Conditions

Modern recrystallization protocols emphasize careful control of crystallization conditions to maximize both yield and purity [30]. Temperature control is critical, with slow cooling generally providing better crystal quality than rapid cooling. The use of temperature-controlled water baths or programmable heating/cooling systems enables precise control of the crystallization process.

The choice of solvent polarity is crucial for effective recrystallization. For 2,4-Pentadienal, 5-(4-nitrophenyl)-, moderately polar solvents that dissolve the compound at elevated temperature but provide limited solubility at room temperature are preferred [29]. The compound should be readily soluble in the hot solvent but exhibit significantly reduced solubility upon cooling.

Modern Purification Strategies

Preparative HPLC Scale-Up

Modern preparative HPLC systems provide sophisticated solutions for large-scale purification of organic compounds [23] [25] [31] [32]. Contemporary preparative HPLC instruments feature automated sample injection, gradient control, and fraction collection capabilities that enable efficient processing of substantial quantities of crude material.

Preparative HPLC purification of 2,4-Pentadienal, 5-(4-nitrophenyl)- typically employs C18 columns with methanol/water or acetonitrile/water gradient systems [23] [25]. The optimization process involves systematic adjustment of gradient slope, flow rate, and sample loading to achieve optimal resolution while maximizing throughput.

Recent developments in preparative HPLC include the use of surfactant-mediated separations that increase sample loading capacity by 7-10 times compared to traditional methods [32]. Surfactants act as surrogate stationary phases (SSPs) or additional stationary phases (ASPs), adsorbing onto the C18 chains and providing enhanced separation capacity.

Advanced Extraction Techniques

Liquid-liquid extraction techniques have been developed specifically for the purification of aldehydes and related carbonyl compounds [33] [34]. These methods take advantage of the reactivity of the aldehyde functional group to enable selective separation from non-aldehyde impurities.

The bisulfite extraction method represents a particularly effective approach for aldehyde purification [34]. This technique involves reaction of aldehydes with sodium bisulfite to form water-soluble bisulfite adducts, enabling separation from organic-soluble impurities. The aldehyde can subsequently be regenerated through base-promoted cleavage of the bisulfite adduct.

Modern extraction protocols employ water-miscible organic solvents to enhance contact between bisulfite ions and aldehyde substrates, improving extraction efficiency [33]. The use of dimethylformamide or methanol as co-solvents enables effective extraction of sterically hindered aldehydes that might otherwise be unreactive toward bisulfite.

Analytical Methods for Purity Assessment

High Performance Liquid Chromatography (HPLC)

HPLC represents the primary analytical method for purity assessment of 2,4-Pentadienal, 5-(4-nitrophenyl)- [35] [36] [37] [38] [26]. Modern HPLC methods typically employ reverse-phase conditions with UV-Vis detection at wavelengths between 360-370 nm, taking advantage of the strong chromophore provided by the conjugated nitrophenyl-pentadienal system.

Analytical HPLC conditions for purity assessment typically use C18 columns with acetonitrile/water gradient mobile phases. The gradient conditions are optimized to provide baseline separation of the target compound from potential impurities and degradation products [26]. Detection limits for HPLC-UV methods typically range from 0.1-10 μg/L, providing excellent sensitivity for trace impurity detection [36] [37].

Ultra-High Performance Liquid Chromatography (UHPLC) methods have been developed to reduce analysis time and solvent consumption while maintaining analytical performance [37]. Transfer of standard HPLC methods to UHPLC conditions typically results in 90% reduction in analysis time and solvent consumption while preserving precision, linearity, and detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides complementary analytical capabilities for structural confirmation and trace analysis of 2,4-Pentadienal, 5-(4-nitrophenyl)- [39] [40] [41] [42] [43]. The technique offers exceptional sensitivity with detection limits ranging from 10 pg to 1 ng, making it valuable for trace impurity analysis and forensic applications.

For aldehyde analysis by GC-MS, derivatization is typically required to improve volatility and thermal stability. The most common derivatization approach employs 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives [39] [43]. Alternative derivatization methods include the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for improved sensitivity and mass spectral characteristics [42].

Modern GC-MS methods employ both electron ionization (EI) and negative chemical ionization (NCI) modes to optimize sensitivity and provide complementary structural information [41]. NCI typically provides superior sensitivity for electronegative compounds such as nitrophenyl derivatives, while EI provides more extensive fragmentation for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural verification and quantitative purity assessment for 2,4-Pentadienal, 5-(4-nitrophenyl)- [35] [44] [45] [46]. Both 1H and 13C NMR spectroscopy are routinely employed for structural confirmation, with integration of 1H NMR signals providing quantitative information about compound purity.

Quantitative NMR (qNMR) represents a particularly powerful approach for primary purity determination [35] [45]. qNMR methods typically achieve precision levels of ±0.1-0.5% and can reliably assess purity levels above 95%. The technique is particularly valuable because it provides absolute quantification without requiring calibration standards of the analyte.

Modern qNMR protocols employ careful attention to experimental parameters including relaxation delays, pulse sequences, and integration procedures to ensure accurate quantification [45]. Internal standards such as 1,4-dimethoxybenzene or caffeine are often employed to provide reference signals for quantitative analysis.

Advanced Spectroscopic Methods

Mass balance approaches combining multiple analytical techniques provide comprehensive purity assessment for organic compounds [35]. These methods typically combine chromatographic analysis for related substances, Karl Fischer titration for water content, thermogravimetric analysis for non-volatile residues, and headspace GC-MS for residual solvents.

The mass balance approach enables determination of both the active compound content and the total impurity content, providing complete compositional analysis [35]. This approach is particularly valuable for reference standard materials where high-accuracy purity determination is required for subsequent analytical work.

Isotopic Labeling Strategies

Carbon-14 Labeling Techniques

Synthesis of Carbon-14 Labeled Material

Carbon-14 labeling of 2,4-Pentadienal, 5-(4-nitrophenyl)- has been accomplished through several strategic approaches [47] [48] [14]. The most successful methodology involves incorporation of carbon-14 at position 5 of the pentadienal chain through a multi-step synthetic sequence starting from potassium [14C]cyanide.

The key synthetic route begins with the preparation of 4-nitro[formyl-14C]benzaldehyde from 1-iodo-4-nitrobenzene through reaction with K14CN/CuCN, followed by reduction with diisobutylaluminum hydride [14]. This key intermediate is obtained in 50% yield and serves as the precursor for subsequent chain extension reactions. Treatment of the labeled benzaldehyde with formylmethylenetriphenylphosphorane provides the target [14C]pentadienal compound.

Alternative labeling strategies involve late-stage incorporation of carbon-14 through Wittig reactions using [14C]methylene reagents [48]. These approaches typically achieve radiochemical yields of 9-47% with specific activities ranging from 1.4-1.9 GBq/mmol. The late-stage labeling approach is particularly valuable when multiple labeled analogs are required or when the synthetic route to the unlabeled material is complex.

Optimization of Radiochemical Synthesis

Modern carbon-14 labeling protocols emphasize optimization of radiochemical yield and specific activity while minimizing handling of radioactive materials [48] [49]. The use of automated synthesis systems enables precise control of reaction conditions and reduces radiation exposure to synthetic chemists.

Carbon-14 labeling at the formyl position represents an alternative strategy that can provide high specific activity material [48]. This approach involves 14C-formylation of nitrophenyl derivatives using [14C]carbon monoxide or related one-carbon building blocks. Radiochemical yields of 45-68% have been achieved using optimized conditions, with specific activities ranging from 0.1-0.3 GBq/mmol.

The choice of labeling position depends on the intended application and metabolic stability requirements. Labeling at position 5 of the pentadienal chain provides material suitable for tracking studies where the intact molecule is monitored, while formyl labeling enables investigation of metabolic pathways involving aldehyde oxidation.

Applications of Labeled NPPD

Forensic and Security Applications

Carbon-14 labeled 2,4-Pentadienal, 5-(4-nitrophenyl)- has found significant application in forensic science and security operations [50] [51] [14]. The compound, commonly known as "spy dust" or NPPD, was historically used by intelligence agencies for tracking purposes during the Cold War era.

The detection of NPPD relies on a colorimetric test involving treatment with naphthoresorcinol in methanol followed by addition of concentrated hydrochloric acid [50] [51]. This test produces a characteristic dark red color with a maximum absorption at 510 nm, enabling both visual and instrumental detection. The detection limits for various analytical methods have been established: visual detection (100 ng/3 mL), UV-visible spectrophotometry (10 ng/3 mL), and selected-ion monitoring GC-MS (300 pg/injection).

Modern applications of labeled NPPD include development of chemical tracking kits for law enforcement agencies [51]. These applications take advantage of the compound's stability, ease of application, and sensitive detection methods to enable covert tracking operations.

Metabolic and Pharmacokinetic Studies

Carbon-14 labeled NPPD has been employed in metabolic studies to investigate the absorption, distribution, metabolism, and excretion of the compound [52]. Studies in animal models have shown that the compound is readily absorbed from the gastrointestinal tract and distributed throughout tissues.

Metabolic studies have identified several metabolites formed through oxidative processes and conjugation reactions [52]. Key metabolites include 4-nitrocinnamic acid and 4-acetamidobenzoic acid, formed through oxidative metabolism of the pentadienal side chain and reduction of the nitro group followed by acetylation. The identification of these metabolites provides insight into the detoxification pathways available for this class of compounds.

The use of carbon-14 labeling enables quantitative tracking of the compound and its metabolites throughout biological systems, providing essential data for safety assessment and risk evaluation [52]. Long-term studies using radiolabeled material have contributed to understanding of the compound's bioaccumulation potential and elimination kinetics.

Research Applications in Chemical Biology

Radiolabeled NPPD serves as a valuable research tool for investigating the biological effects of nitrophenyl compounds and related structures [48] [49]. The compound's ability to generate reactive oxygen species makes it useful for studying oxidative stress mechanisms and cellular responses to nitroaromatic compounds.

Research applications include investigation of neurotoxicity mechanisms, where the compound has been shown to induce cell death at concentrations exceeding 700 mg/kg through ROS generation . The use of carbon-14 labeled material enables precise tracking of compound distribution and metabolism in neuronal cell culture systems.